4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-7-11(2)14-13(8-10)19-15(18-14)17-9-12-5-3-4-6-16-12/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPXCEJDGKRNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207535 | |
| Record name | 4,6-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-24-9 | |
| Record name | 4,6-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,6-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Formula : C₁₅H₁₅N₃S
- Molecular Weight : 269.36 g/mol
- CAS Number : 1105191-24-9
Research indicates that compounds within the benzothiazole family, including 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, exhibit various mechanisms of action. These include:
- Antimicrobial Activity : Compounds have shown efficacy against a range of bacterial strains. Studies suggest that modifications in the benzothiazole structure can enhance antimicrobial potency due to increased lipophilicity and improved binding interactions with bacterial targets .
- Antitumor Activity : Preliminary studies have indicated that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human colon (HCT116), breast (MCF-7), and lung adenocarcinoma (A549) cell lines, showing promising antiproliferative effects .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Mycobacterium tuberculosis | 10 |
These results suggest that the compound can effectively inhibit the growth of these pathogens, making it a candidate for further development in antimicrobial therapy .
Anticancer Activity
In vitro studies have demonstrated that 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine exhibits notable anticancer properties:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5.0 |
| MCF-7 | 7.5 |
| A549 | 10.0 |
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival, including PI3K/Akt/mTOR pathways .
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various benzothiazole derivatives for their antimicrobial properties. The results indicated that modifications at the pyridine ring significantly enhanced activity against resistant bacterial strains .
- Anticancer Screening : In a detailed screening process involving multiple cancer cell lines, compounds similar to 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine were found to induce apoptosis in cancer cells through caspase activation and cell cycle arrest at G1 phase .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit considerable anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have shown that modifications in the benzothiazole ring can enhance cytotoxicity against cancer cell lines .
Case Study:
A study involving the synthesis of various benzothiazole derivatives demonstrated that certain modifications led to increased potency against breast cancer cells. The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing significant dose-dependent effects .
2. Antimicrobial Properties
Benzothiazole derivatives have also been explored for their antimicrobial activity. The presence of the pyridine moiety is believed to enhance the compound's interaction with microbial targets.
Data Table: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,6-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | E. coli | 50 µg/mL |
| 4,6-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | S. aureus | 25 µg/mL |
Material Science Applications
1. Organic Electronics
The unique electronic properties of benzothiazole compounds make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films contributes to its potential use in these technologies.
Case Study:
Research has shown that incorporating 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine into polymer matrices enhances the photophysical properties of the resulting materials. These materials exhibited improved charge transport capabilities and stability under operational conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
Halogenated Analogs
- Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while increasing metabolic stability compared to methyl groups.
Methoxy and Ethyl Substituents
- 4-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine ():
The methoxy group enhances electron density on the benzothiazole ring, possibly improving π-π stacking interactions with aromatic residues in biological targets. However, it may reduce lipophilicity compared to methyl groups. - 4-Ethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine ():
The ethyl group increases hydrophobicity, which could enhance membrane permeability but may also slow metabolic clearance.
Table 1: Substituent Effects on Benzothiazole Derivatives
Variations in the Amine-Linked Substituent
Pyrimidine vs. Pyridine Moieties
- N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine ():
Replacing the pyridin-2-ylmethyl group with a dimethylpyrimidinyl moiety introduces additional hydrogen-bonding sites (pyrimidine N atoms). This modification could enhance interactions with enzymes or receptors requiring multiple coordination points. The planar pyrimidine ring may also improve stacking interactions in crystal lattices, as evidenced by its centrosymmetric dimer formation via N–H⋯N bonds .
Tetrahydrofuran (THF) Derivatives
- However, the saturated ring may reduce conformational flexibility compared to the aromatic pyridine substituent.
Table 2: Amine-Linked Substituent Comparisons
Core Heterocycle Modifications
Benzimidazole Analogs
- N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine ():
Replacing the benzothiazole sulfur with a nitrogen atom (benzimidazole) increases hydrogen-bonding capacity. Benzimidazoles often exhibit stronger base character, which could alter pH-dependent solubility or target binding .
Nitro-Substituted Derivatives
- 6-Nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (): The nitro group is strongly electron-withdrawing, which may polarize the benzothiazole ring and influence redox properties. Such derivatives are often explored as prodrugs or for antimicrobial activity .
Preparation Methods
General Synthetic Strategy
The synthesis of benzothiazole derivatives substituted with pyridin-2-ylmethyl amines typically proceeds via:
- Formation of the benzothiazole core, often starting from 2-aminobenzothiazole.
- Introduction of methyl groups at the 4- and 6-positions of the benzothiazole ring.
- Attachment of the pyridin-2-ylmethyl amine substituent at the 2-amino position through nucleophilic substitution or reductive amination.
One-Pot Three-Component Reaction Approach
A highly efficient and green chemistry-inspired method for preparing benzothiazole derivatives, including related compounds, involves a one-pot three-component reaction under solvent-free conditions. This method has been extensively studied for pyrimido[2,1-b]benzothiazole derivatives, which share structural similarities with the target compound.
- Reactants: 2-Aminobenzothiazole, benzaldehyde derivatives, and β-ketoesters or β-diketones.
- Conditions: Heating at 60°C without any solvent or catalyst.
- Reaction Time: 3 to 5 hours.
- Yields: Moderate to good (60% - 72%).
- Initial Knoevenagel condensation between benzaldehyde derivatives and β-ketoesters/diketones forms an α,β-unsaturated intermediate.
- Michael addition of 2-aminobenzothiazole to this intermediate occurs.
- Intramolecular cyclization and proton transfer yield the fused heterocyclic product.
This method avoids toxic solvents and catalysts, aligning with green chemistry principles and providing high bond-forming efficiency.
Detailed Experimental Data and Conditions
| Step | Reactants/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminobenzothiazole + methylating agents | Introduction of methyl groups at 4,6-positions via electrophilic substitution or directed lithiation | Variable | Requires control to avoid poly-substitution |
| 2 | 4,6-Dimethyl-1,3-benzothiazol-2-amine + 2-pyridinecarboxaldehyde | Formation of imine intermediate at room temperature or mild heating | - | Monitored by TLC |
| 3 | Imine + NaBH4 or catalytic hydrogenation | Reduction to secondary amine 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | High | Purified by recrystallization or chromatography |
Analytical and Structural Characterization
- NMR Spectroscopy: Distinct signals for methyl groups at 4 and 6 positions; characteristic aromatic and pyridinyl protons; secondary amine proton signals.
- IR Spectroscopy: Bands corresponding to N-H stretching, aromatic C-H, and heterocyclic ring vibrations.
- Mass Spectrometry: Molecular ion peak confirming molecular weight.
- X-ray Crystallography: Confirms molecular conformation, dihedral angles between benzothiazole and pyridine rings, and hydrogen bonding patterns.
Summary of Advantages and Considerations
| Method | Advantages | Limitations |
|---|---|---|
| One-pot three-component reaction | Solvent-free, catalyst-free, green, efficient | May require optimization for specific substituents |
| Stepwise reductive amination | High selectivity for pyridinylmethyl substitution | Requires isolation of intermediates, use of reducing agents |
Q & A
Q. What is the most reliable synthetic route for 4,6-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine?
The compound can be synthesized via condensation of 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone in the presence of acetic acid at 473 K for 1 hour, yielding an 85% product after recrystallization from ethanol . This method ensures high purity (m.p. 513 K) and is validated by single-crystal X-ray diffraction (SC-XRD) for structural confirmation.
Q. How is the molecular structure of this compound characterized in solid-state studies?
SC-XRD reveals a planar alignment between the benzothiazole and pyrimidine rings (inter-ring dihedral angle: 1.9°). The amino nitrogen forms intermolecular N–H⋯N hydrogen bonds, creating centrosymmetric cyclic dimers (R²₂(8) graph-set motif) . Carbon-bound H-atoms are refined using a riding model, while amino H-atoms are located via difference Fourier maps .
Q. What analytical techniques are critical for verifying hydrogen-bonding interactions?
SC-XRD is indispensable for identifying hydrogen-bond geometry (e.g., N–H⋯N distances of ~2.15 Å) and dimer formation. Complementary techniques like FT-IR can validate N–H stretching frequencies (~3300 cm⁻¹), while NMR (¹H/¹³C) confirms proton environments and π-conjugation effects .
Advanced Research Questions
Q. How does substituting benzothiazole with benzimidazole affect intermolecular interactions?
Replacing benzothiazole with benzimidazole (as in the analog N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) alters hydrogen-bond donor-acceptor dynamics. The benzimidazole analog exhibits a larger inter-ring dihedral angle (3.8°) and weaker dimer stability due to reduced N–H acidity, as evidenced by SC-XRD and Hirshfeld surface analysis .
Q. What experimental and computational strategies resolve discrepancies in crystallographic data?
Conflicting dihedral angles or hydrogen-bond metrics can arise from temperature-dependent lattice distortions or refinement errors. Validate via:
- Multi-temperature SC-XRD to assess thermal motion.
- DFT optimization (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries.
- Omission of poorly fitting reflections (e.g., (-1 2 3) and (0 1 2) in ) to refine residuals (R factor < 0.05) .
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Solvent selection : Ethanol improves recrystallization efficiency vs. polar aprotic solvents.
- Catalyst screening : Acetic acid accelerates cyclocondensation by protonating the guanidine precursor .
- Computational guidance : Use ICReDD’s reaction path search methods (quantum chemical calculations + machine learning) to predict optimal conditions, reducing trial-and-error experimentation .
Q. What are the challenges in synthesizing derivatives with modified pyridine or thiazole moieties?
- Steric hindrance : Bulky substituents (e.g., 4-methylpyridine) disrupt planar alignment, reducing crystallinity.
- Electronic effects : Electron-withdrawing groups on pyrimidine alter N–H bond polarity, weakening dimerization.
- Methodology : Employ Ullmann coupling or Suzuki-Miyaura reactions for selective functionalization .
Methodological Considerations
Q. How to analyze π-π stacking and van der Waals interactions in this compound?
- SC-XRD : Measure centroid-to-centroid distances (3.5–4.0 Å) between aromatic rings.
- Hirshfeld surfaces : Quantify contact contributions (e.g., C⋯C vs. H⋯H interactions) using CrystalExplorer .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing efficiency.
Q. What protocols ensure reproducibility in scaled-up synthesis?
Q. How to integrate this compound into supramolecular frameworks for material science applications?
- Co-crystallization : Co-form with dicarboxylic acids (e.g., terephthalic acid) to engineer hydrogen-bonded networks.
- Metal coordination : Exploit pyridine’s Lewis basicity to synthesize Cu(II) or Zn(II) complexes for catalytic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
